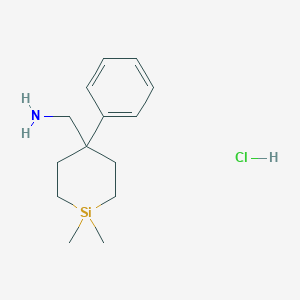
(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C14H24ClNSi and a molecular weight of 269.89 g/mol . This compound is characterized by the presence of a silinan ring, which is a silicon-containing heterocycle, and a phenyl group attached to the silicon atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
The synthesis of (1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the silinan ring, which can be achieved through a series of cyclization reactions involving silicon-containing precursors. The phenyl group is then introduced via a Friedel-Crafts alkylation reaction.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions to prevent hydrolysis of the silicon-containing intermediates. Common solvents used include dichloromethane and toluene, with catalysts such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity.
化学反応の分析
(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different alkyl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., LiAlH4), and alkyl halides for substitution reactions. The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed include silanol, siloxane, and various substituted amine derivatives.
科学的研究の応用
(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of silicon-containing polymers and materials. Its unique structure allows for the development of novel organosilicon compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
作用機序
The mechanism of action of (1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenyl group enhances its binding affinity to hydrophobic pockets, while the amine group can form hydrogen bonds with target molecules. The silicon atom provides unique electronic properties that can modulate the compound’s reactivity and stability .
類似化合物との比較
(1,1-Dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as (1,1-Dimethyl-4-phenylsilinan-4-yl)methanol and (1,1-Dimethyl-4-phenylsilinan-4-yl)amine share structural similarities but differ in their functional groups.
特性
IUPAC Name |
(1,1-dimethyl-4-phenylsilinan-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NSi.ClH/c1-16(2)10-8-14(12-15,9-11-16)13-6-4-3-5-7-13;/h3-7H,8-12,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYYBJQFIMLYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(CC1)(CN)C2=CC=CC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-[5-(3-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2936270.png)
![N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2936271.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)benzenecarboxamide](/img/structure/B2936274.png)




![N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2936281.png)
![methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2936282.png)
![Tert-butyl 3-[2-(but-2-ynoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2936284.png)

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2936287.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2936289.png)
![2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2936292.png)
